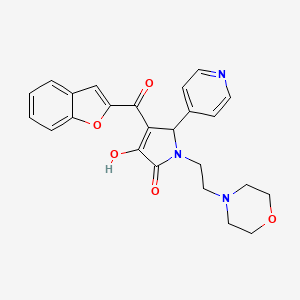![molecular formula C14H20ClN3O2 B2672558 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide CAS No. 1259109-32-4](/img/structure/B2672558.png)
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide, also known as GW806742X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to have significant effects on various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide is not fully understood. However, it is thought to act by modulating the activity of various neurotransmitter receptors, including the NMDA and AMPA receptors. This compound has also been shown to have significant effects on the GABAergic system, which plays a critical role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide has been shown to have significant effects on various biochemical and physiological processes. This compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. Additionally, it has been shown to have significant effects on the regulation of synaptic plasticity, which is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide in lab experiments is its ability to modulate the activity of various neurotransmitter receptors. This makes it an ideal tool for studying the role of these receptors in various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, there is a need for further studies to determine the potential toxic effects of this compound and its suitability for use in various experimental settings.
Synthesemethoden
The synthesis of 6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide involves several steps, including the reaction of 6-chloronicotinic acid with butylamine to form 6-chloronicotinamide. The resulting compound is then reacted with morpholine and chloroform to form the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. This compound has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-morpholin-4-ylbutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-13-4-3-12(11-17-13)14(19)16-5-1-2-6-18-7-9-20-10-8-18/h3-4,11H,1-2,5-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBUYHGEIPJURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2672475.png)
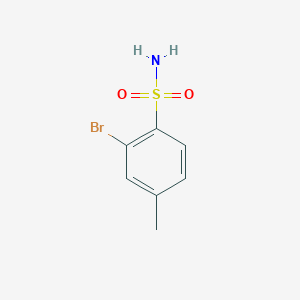
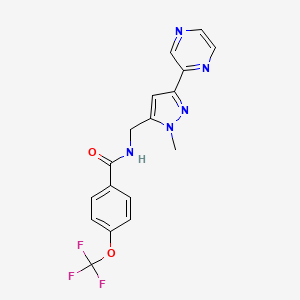
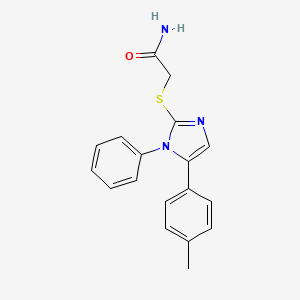
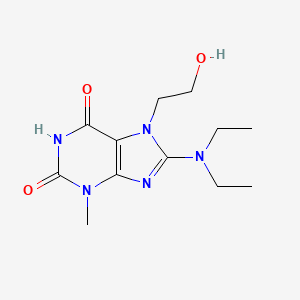
![2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2672483.png)
![7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2672484.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)
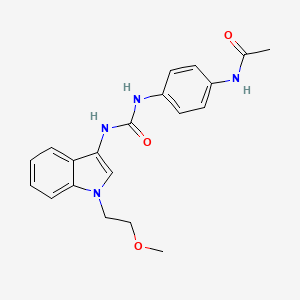
![3-{[3-(3-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2672492.png)


